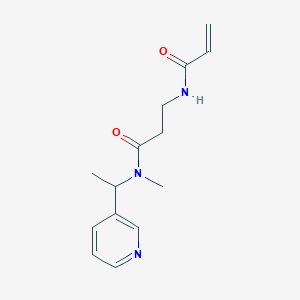
N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide, also known as MPPEP, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). It is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders.
作用機序
N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide acts as a selective antagonist for mGluR5, which is a G-protein-coupled receptor that is widely distributed in the central nervous system. By binding to mGluR5, N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide prevents the activation of the receptor by its endogenous ligands, resulting in a reduction in the downstream signaling pathways that are involved in various neurological processes.
生化学的および生理学的効果
The biochemical and physiological effects of N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide are mediated by its interaction with mGluR5. N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide has been shown to modulate synaptic plasticity, which is the ability of synapses to change their strength in response to activity. It has also been shown to affect various neurotransmitter systems, including dopamine, glutamate, and GABA.
実験室実験の利点と制限
The advantages of using N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide in lab experiments include its high selectivity for mGluR5, its well-characterized pharmacological profile, and its ability to penetrate the blood-brain barrier. However, one limitation of using N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide is its potential off-target effects, which can complicate the interpretation of results.
将来の方向性
There are several future directions for the use of N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide in scientific research. One potential application is in the development of novel therapies for neurological disorders, such as Parkinson's disease and addiction. N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide could also be used to investigate the role of mGluR5 in other neurological processes, such as pain and anxiety. Additionally, future studies could focus on optimizing the pharmacokinetic properties of N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide to improve its efficacy and reduce potential side effects.
Conclusion:
In conclusion, N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide is a selective antagonist for mGluR5 that has been extensively studied for its potential therapeutic applications in various neurological disorders. Its well-characterized pharmacological profile and ability to penetrate the blood-brain barrier make it a valuable tool for investigating the role of mGluR5 in various neurological processes. Future research is needed to fully understand the potential of N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide as a therapeutic agent and to optimize its pharmacokinetic properties.
合成法
The synthesis of N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide involves a series of chemical reactions starting from commercially available starting materials. The method involves the use of various reagents and catalysts to produce the final product. The synthesis process has been optimized to produce high yields and purity of the compound.
科学的研究の応用
N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide has been used extensively in scientific research to investigate the role of mGluR5 in various neurological disorders. It has been shown to have potential therapeutic applications in conditions such as Parkinson's disease, schizophrenia, and addiction. N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide has also been used to study the effects of mGluR5 on synaptic plasticity and learning and memory.
特性
IUPAC Name |
N-methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-4-13(18)16-9-7-14(19)17(3)11(2)12-6-5-8-15-10-12/h4-6,8,10-11H,1,7,9H2,2-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAPEFZGEDLPIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)N(C)C(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{methyl[1-(pyridin-3-yl)ethyl]carbamoyl}ethyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

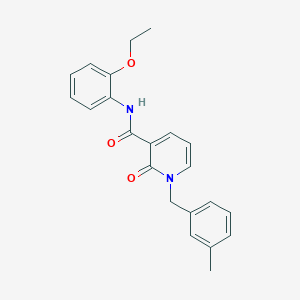
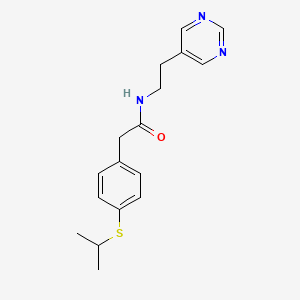
![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2800043.png)
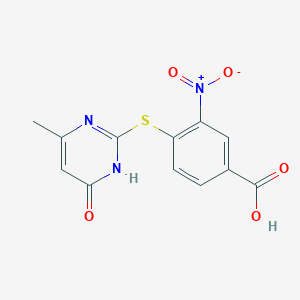
![3-{[(4-Bromophenyl)acetyl]amino}benzoic acid](/img/structure/B2800047.png)
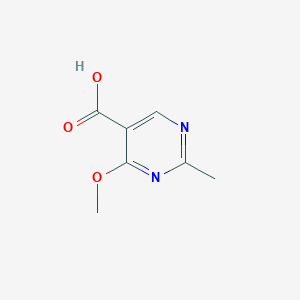
![2-[(1-Methylcyclopropyl)methyl-[1-(1,2,4-triazol-1-yl)propan-2-yl]amino]ethanesulfonyl fluoride](/img/structure/B2800051.png)
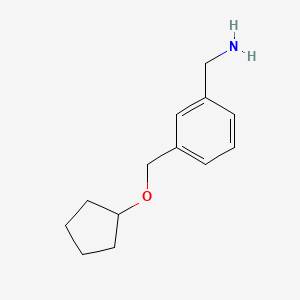
![5-Benzyl-2-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2800053.png)
![5-Bromo-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2800054.png)
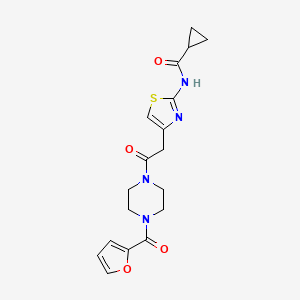
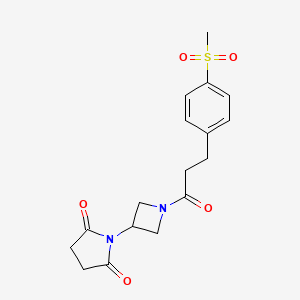
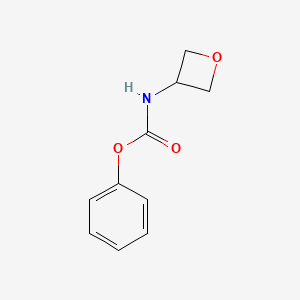
![8-chloro-2-((2-methoxy-5-methylphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2800063.png)